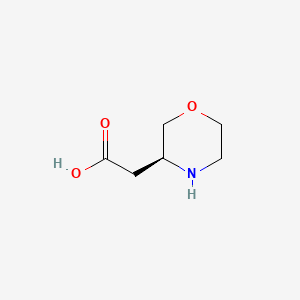

(S)-Morpholin-3-yl-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-morpholin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)3-5-4-10-2-1-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXWWHUTFBNJFX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657780 | |

| Record name | [(3S)-Morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257856-13-5 | |

| Record name | [(3S)-Morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for S Morpholin 3 Yl Acetic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly generate the chiral morpholine (B109124) ring with the desired (S)-configuration. This is often more efficient than separating a racemic mixture. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and enantioselective functionalization.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. Once the desired chirality is established, the auxiliary is removed.

One common approach involves the use of chiral auxiliaries like (4S)-4-phenyl-2-oxazolidinone. google.com In a multi-step synthesis, a protected hydroxy compound can be treated with a chiral auxiliary in the presence of triethylamine (B128534) and pivaloyl chloride to form a chiral intermediate. google.com This intermediate then undergoes a condensation reaction with an imine in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), and an organic base like N,N-diisopropylethylamine (DIPEA) to establish the desired stereocenter. google.com The auxiliary is subsequently cleaved to yield the enantiomerically enriched product. The choice of the chiral auxiliary is critical and can be screened to optimize enantioselectivity. google.com

Asymmetric Catalysis in Morpholine Ring Formation

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly atom-economical and is a cornerstone of modern stereoselective synthesis.

A notable example involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. nih.gov Starting from ether-containing aminoalkyne substrates, a bis(amidate)bis(amido)Ti catalyst can be used for the initial hydroamination to form a cyclic imine. nih.gov This imine is then reduced in the same pot using a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, to produce chiral 3-substituted morpholines in good yields and with high enantiomeric excesses (often >95% ee). nih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the chiral ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity. nih.gov

Another strategy involves the Lewis acid-catalyzed halo-etherification of alkenes. nih.gov This method can lead to the formation of morpholines with high regioselectivity. The reaction proceeds through a halonium intermediate, and subsequent intramolecular cyclization yields the morpholine ring. nih.gov

Enantioselective Functionalization Strategies

This approach involves the selective functionalization of a prochiral or racemic morpholine precursor. Enantioselective C-H functionalization has emerged as a powerful tool for this purpose, allowing for the direct introduction of substituents with stereocontrol. researchgate.net

For instance, sparteine-mediated enantioselective lithiation of a Boc-protected 1,3-oxazinane, followed by transmetallation to zinc and a Negishi coupling, can provide access to functionalized precursors for β-amino acids. nih.gov The regioselectivity of the coupling can be controlled by the choice of ligand. nih.gov Subsequent cleavage of the aminal group and oxidation leads to the desired enantioenriched amino acid. nih.gov The use of either the (+) or (-) enantiomer of sparteine (B1682161) allows for the synthesis of either the (R) or (S) product. nih.gov

Resolution Techniques for Enantiomeric Separation

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them. Since enantiomers have identical physical properties, they cannot be separated by standard methods like distillation or crystallization. pharmaguideline.comlibretexts.org The key is to convert the enantiomers into diastereomers, which have different physical properties and can be separated. pharmaguideline.comlibretexts.org

A common method for resolving a racemic acid like morpholin-3-yl-acetic acid is to react it with an enantiomerically pure chiral base, such as brucine, strychnine, or l-phenylethanamine. pharmaguideline.com This reaction forms a mixture of diastereomeric salts, for example, (S)-acid·(R)-base and (R)-acid·(R)-base. These diastereomeric salts can then be separated by fractional crystallization due to their different solubilities. pharmaguideline.comlibretexts.org After separation, the individual diastereomeric salts are treated with an acid to regenerate the pure enantiomers of the morpholin-3-yl-acetic acid. pharmaguideline.com The choice of the resolving agent and the solvent system is crucial for efficient separation. google.com

Key Intermediates and Precursors in Stereocontrolled Synthesis

The stereoselective synthesis of (S)-morpholin-3-yl-acetic acid relies on a variety of key intermediates and precursors. The specific intermediates depend on the chosen synthetic route.

| Intermediate/Precursor | Synthetic Approach | Reference |

| Ether-containing aminoalkynes | Asymmetric Catalysis | nih.gov |

| Cyclic imines | Asymmetric Catalysis | nih.gov |

| Boc-1,3-oxazinanes | Enantioselective Functionalization | nih.gov |

| (S)-α-Methyl-benzylamine | Resolution | google.com |

| (4S)-4-phenyl-2-oxazolidinone | Chiral Auxiliary | google.com |

| 2-((Oxiran-2-yl)methyl)isoindoline-1,3-dione | Synthesis of related structures | google.com |

| 4-(4-Aminophenyl)morpholin-3-one | Synthesis of related structures | google.comlookchem.com |

| 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-l,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one perchlorate | Synthesis of related structures | google.comgoogleapis.com |

Evaluation of Enantiomeric Purity in Research Synthesis

Determining the enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical step in any stereoselective synthesis. Several analytical techniques are commonly employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents or by forming diastereomeric derivatives can also be used. Chiral shift reagents, such as europium complexes, can cause the signals of the two enantiomers to appear at different chemical shifts in the NMR spectrum, allowing for their quantification. Alternatively, reacting the enantiomeric mixture with a chiral derivatizing agent creates diastereomers that will have distinct NMR spectra.

Capillary Electrophoresis (CE) with a chiral selector, such as a cyclodextrin, is another powerful technique for enantiomeric separation and quantification. The different interactions of the enantiomers with the chiral selector lead to different migration times in the capillary.

Polarimetry measures the rotation of plane-polarized light by a chiral sample. While it can confirm the presence of a single enantiomer (optical activity), it is less accurate for determining enantiomeric excess compared to chromatographic methods.

| Analytical Technique | Principle | Common Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Accurate determination of enantiomeric excess. |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes with different magnetic environments | Quantification of enantiomers. |

| Capillary Electrophoresis (CE) | Differential migration in the presence of a chiral selector | Separation and quantification of enantiomers. mdpi.com |

Utilizing S Morpholin 3 Yl Acetic Acid As a Chiral Scaffold in Complex Molecule Construction

Integration into Heterocyclic Systems

The morpholine (B109124) nucleus is a well-established motif in numerous biologically active compounds, and (S)-Morpholin-3-yl-acetic acid serves as a sophisticated precursor for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net The bifunctional nature of the molecule, possessing both a secondary amine and a carboxylic acid, provides two distinct reactive sites for elaboration.

Researchers leverage these handles to integrate the morpholine scaffold into larger, often polycyclic, frameworks. For instance, the secondary amine can participate in reactions such as N-arylation, N-alkylation, or reductive amination. Simultaneously, the carboxylic acid moiety can be converted into esters, amides, or other functionalities, which can then be used in subsequent cyclization reactions. This dual reactivity allows for the construction of fused or spirocyclic heterocyclic systems where the morpholine ring imparts specific conformational constraints and physicochemical properties.

The synthesis of novel heterocyclic structures often involves the reaction of the morpholine nitrogen with reagents like formaldehyde (B43269) and a secondary amine (e.g., piperidine) to form new adducts, or with agents like ethyl chloroacetate (B1199739) to introduce further functional handles for cyclization. researchgate.net The development of nitrogen-containing heterocycles, such as those derived from morpholin-2-ones, is of significant interest for producing synthetic intermediates and substances with potential biological activity. mdpi.com

Application in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com this compound is an ideal substrate for the design of novel MCRs. The molecule contains both an amine and a carboxylic acid, which are the classic components of the well-known Ugi and Passerini reactions. mdpi.com

This intrinsic bifunctionality allows the compound to participate in MCRs in several ways:

Intramolecularly: The amine and acid groups within the same molecule can react with an isocyanide and a carbonyl compound (aldehyde or ketone) in an intramolecular Ugi-type reaction, leading to the rapid formation of complex heterocyclic scaffolds with the morpholine ring fused or bridged.

Intermolecularly: The amine functionality can act as the amine component in a standard Ugi or Passerini reaction, with an external carboxylic acid, isocyanide, and carbonyl compound. Conversely, the carboxylic acid moiety can serve as the acid component with external reactants.

The use of morpholine as a catalyst or component in MCRs to synthesize complex structures like substituted thiophenes has been documented, highlighting the utility of the morpholine motif in such transformations. tandfonline.com For example, morpholine can mediate the reaction between a ketone, an active methylene (B1212753) compound, and elemental sulfur. tandfonline.com Similarly, acetic acid is sometimes employed as a co-solvent or catalyst to promote MCRs, such as in the synthesis of certain nucleoside derivatives. beilstein-journals.org The combination of these two functionalities in this compound presents a powerful tool for generating molecular complexity from simple starting materials.

Role in Peptide and Peptidomimetic Chemistry Research

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties like stability against enzymatic degradation, oral bioavailability, and target selectivity. sigmaaldrich.com Unnatural amino acids are crucial building blocks in this field, used to introduce conformational constraints and novel side-chain functionalities. sigmaaldrich.com this compound, as a constrained cyclic amino acid, is a valuable scaffold for this purpose. mdpi.com

Incorporating the rigid morpholine ring into a peptide backbone restricts its conformational freedom. This is a key strategy in medicinal chemistry to lock the molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity for its biological target. mdpi.com

A notable application in this area involves the use of a closely related scaffold, (4-amino-3-oxo-morpholin-2-yl)-acetic acid, as a peptidomimetic of proline in the design of α-thrombin inhibitors. diva-portal.org In this research, the morpholinone-based scaffold served as a proline isostere, demonstrating its ability to effectively mimic the structure and function of natural amino acid residues in a complex biological context. diva-portal.org The resulting peptidomimetic inhibitors showed potent activity, with the best compounds exhibiting IC50 values in the nanomolar range, underscoring the effectiveness of morpholine-based scaffolds in peptidomimetic design. diva-portal.org

Table 1: Research Findings on Morpholine-Based Scaffolds in Peptidomimetics This table is based on research on a closely related analog, (4-amino-3-oxo-morpholin-2-yl)-acetic acid, as a proline isostere.

| Scaffold Feature | Target Enzyme | Role of Scaffold | Outcome | Reference |

|---|---|---|---|---|

| (4-amino-3-oxo-morpholin-2-yl)-acetic acid | α-Thrombin | Proline Isostere | Generation of inhibitors with IC50 values as low as 130 nM | diva-portal.org |

| Constrained Morpholine Ring | General (Protein-Protein Interactions) | Conformational Restraint | Improved in vivo stability and potency compared to natural peptides | sigmaaldrich.commdpi.com |

Contribution to Scaffold Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse and complex small molecules for high-throughput screening and drug discovery. nih.govresearchgate.netsouralgroup.com The goal is to systematically explore chemical space by creating libraries of compounds with varied three-dimensional shapes and functionalities. nih.gov

This compound is an excellent starting point for DOS due to several key features:

sp³-Rich Core: The morpholine ring is rich in sp³-hybridized carbons, providing access to three-dimensional molecular shapes that are often underrepresented in typical screening libraries but are common in natural products. nih.govresearchgate.net

Chirality: The inherent (S)-stereochemistry provides a fixed chiral center, allowing for the synthesis of enantiomerically pure compound libraries.

Polyfunctionality: The presence of the secondary amine, carboxylic acid, and ether oxygen offers multiple points for chemical modification and diversification. nih.gov

Research efforts have focused on using amino acid- and sugar-derived morpholine scaffolds to generate libraries of peptidomimetic compounds. nih.govresearchgate.net These approaches involve transforming a common morpholine core through various synthetic reactions to produce a wide range of distinct molecular frameworks. frontiersin.org For example, the carbon atom alpha to a carbonyl group on the morpholine ring can be functionalized via reactions like the Staudinger ketene-imine cycloaddition to create spiro-β-lactams, or through various alkylation strategies, significantly increasing the structural and stereochemical complexity of the resulting molecules. nih.govfrontiersin.org This ability to systematically modify the core scaffold makes this compound and related structures highly valuable in the quest for novel chemical probes and therapeutic leads. souralgroup.com

Table 2: Examples of Diversification Strategies in Morpholine-Based DOS

| Starting Scaffold Type | Diversification Reaction | Resulting Structure | Purpose | Reference |

|---|---|---|---|---|

| Morpholin-3-one | Staudinger ketene-imine reaction | Spiro-β-lactam fused to morpholinone | Introduce quaternary stereocenters and increase 3D complexity | nih.govfrontiersin.org |

| Morpholin-2-one | Alkylation strategies | Substituted morpholinones | Append diverse functional groups | frontiersin.org |

| Amino acid-derived morpholines | Cyclization and appendage diversity | Diverse heterocyclic peptidomimetics | Explore chemical space for protein-protein interaction probes | nih.govresearchgate.net |

Applications in Medicinal Chemistry Research and Molecular Design

Design and Synthesis of Molecular Probes and Ligands

(S)-Morpholin-3-yl-acetic acid and its derivatives are valuable as versatile building blocks and intermediates in the synthesis of more complex molecules for scientific research. biosynth.com The morpholine (B109124) nucleus is a key component in many bioactive molecules and approved drugs, making its derivatives, such as this compound, attractive starting points for the synthesis of molecular probes and ligands. sci-hub.secapes.gov.br These probes are essential tools for chemical genetics and for exploring biological pathways where molecular targets may be poorly defined. nih.govfrontiersin.orgnih.gov

The synthesis of ligands often involves multi-step protocols where the morpholine moiety is introduced as a key structural element. For instance, (S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester is used as a precursor for developing thrombin inhibitors. The inherent chirality of the this compound scaffold is crucial, as it influences the selective interaction of the final ligand with its biological target.

Furthermore, the morpholine scaffold is central to Diversity-Oriented Synthesis (DOS), a strategy aimed at creating structurally diverse small-molecule libraries. frontiersin.orgnih.govresearchgate.net By starting with building blocks like amino acid and sugar derivatives, researchers can generate a wide array of morpholine-based scaffolds. frontiersin.orgnih.gov These scaffolds, including those derived from the morpholine acetate (B1210297) core, can then be elaborated into collections of compounds for high-throughput screening, aiding in the identification of novel ligands for various biological targets. capes.gov.brfrontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs through in vitro binding/interaction analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. The morpholine acetate scaffold has been extensively explored through SAR to optimize the potency and selectivity of various inhibitors.

One area of investigation involves inhibitors of the enzyme thrombin, where derivatives of (S)-(4-benzylmorpholin-3-yl)acetic acid have been studied. Research indicates that modifications to the N-benzyl group significantly affect binding affinity and selectivity. The presence of different electron-donating or withdrawing groups on this benzyl (B1604629) moiety alters the compound's interaction profile with the enzyme. Studies comparing enantiomers have shown that while the (S)-enantiomer can be less potent than its (R)-counterpart, it still demonstrates significant inhibitory effects, suggesting potential for further optimization.

In the context of anticancer research, SAR studies on survivin inhibitors revealed the importance of the D-ring modification. When the pyrrolidine (B122466) ring of a lead compound was replaced with a morpholine ring (compound 8b ), the resulting analog was less active, indicating that the morpholine moiety was not a favorable substitution in that specific scaffold for inhibiting the A375 cell line. plos.org

Conversely, in the development of inhibitors for carbonic anhydrase-II (CA-II), a series of morpholine-based thiazole (B1198619) derivatives showed that substitutions on an associated phenyl ring were critical for activity. rsc.org As detailed in the table below, analogs with a 4-para-nitrophenyl substitution were generally more potent than those with unsubstituted phenyl or 4-para-chlorophenyl groups. rsc.org This highlights how the morpholine core can be a constant feature while peripheral modifications are tuned to maximize biological effect.

Table 1: SAR of Morpholine-Based Thiazole Analogs as CA-II Inhibitors

| Compound | Phenyl Ring Substitution | IC₅₀ (µM) rsc.org |

|---|---|---|

| 7 | 4-para-phenyl | 37.20 |

| 17 | 4-para-chlorophenyl | 51.22 |

| 24 | 4-para-nitrophenyl | 14.68 (hCA-II) |

| 27 | 4-para-bromophenyl | 23.80 |

This table is based on data from a study on morpholine-based thiazoles, illustrating the impact of substitutions on inhibitory activity. rsc.org

Exploration of Molecular Interactions with Biological Targets

The morpholine moiety within this compound and its derivatives plays a crucial role in mediating interactions with biological targets through features like hydrogen bonding and hydrophobic interactions.

Derivatives built from the morpholine acetate scaffold have been shown to inhibit a variety of enzymes.

Carbonic Anhydrase (CA): A series of morpholine-based thiazole derivatives were synthesized and evaluated as inhibitors of bovine carbonic anhydrase-II (bCA-II). rsc.org Kinetic studies of the most potent compound, 24 , revealed a competitive mode of inhibition, with a Kᵢ value of 9.64 ± 0.07 μM. rsc.orgresearchgate.net This indicates that the inhibitor competes with the natural substrate for binding at the enzyme's active site. Molecular docking simulations showed that these compounds bind effectively to the zinc ion and surrounding residues in the active site. rsc.org Specifically, the oxygen atom of the morpholine ring was found to form favorable hydrogen bonds with amino acid residues Trp5 and Thr199, contributing to the inhibition. rsc.org

Thrombin: N-benzyl-substituted methyl esters of this compound have been investigated as thrombin inhibitors. These compounds demonstrate significant binding affinity to the enzyme's active site, effectively blocking its function in the coagulation cascade.

Acetylcholinesterase (AChE): In a series of 5-benzylidenerhodanine-3-acetamides, derivatives bearing a morpholino moiety were synthesized and evaluated for AChE inhibition. tandfonline.com Although activity varied based on other substitutions, the morpholine group was a key component of the synthesized library. tandfonline.com

Protein Kinase C (PKC): The related compound, morpholin-4-yl-acetic acid, is known to bind to PKC receptors and inhibit its enzymatic activity by interfering with its ability to bind to phospholipids, which is a necessary step for its activation. biosynth.com

The morpholine acetate core is also integral to ligands designed to interact with various receptors.

Estrogen Receptors (ER): Novel analogs of tamoxifen (B1202) were designed to enhance binding to estrogen receptors. One such derivative, Z-Morpholin-4-yl-acetic acid 4-[1,2-bis-(4-hydroxy-phenyl)-but-1-enyl]-phenyl ester (8c ), was synthesized and evaluated. frontiersin.org These studies use cell-based assays to determine the agonist or antagonist activity of the new compounds, providing insight into their interaction with ERα and ERβ. frontiersin.org

Sigma (σ) Receptors: The morpholine ring is a common feature in ligands targeting sigma receptors. In one study, a compound featuring a 2-(morpholin-4-ylethyl)acetamide structure was designed and showed high affinity for the σ₁ receptor (Kᵢ = 42 nM) and was 36-times more selective for σ₁ over the σ₂ subtype. researchgate.net Molecular docking suggested a salt bridge forms between the ionized morpholine ring and the amino acid residue Asp126 of the receptor. researchgate.net

Adenosine (B11128) Receptors: In the development of potent and selective agonists for the human A₃ adenosine receptor, various N⁶-substituted D-4'-thioadenosine-5'-methyluronamides were synthesized. While not direct derivatives of this compound, this class of research highlights the broader use of heterocyclic scaffolds in designing receptor-selective ligands. acs.org

Molecular modeling techniques, such as docking and molecular dynamics (MD) simulations, are used to visualize and understand the formation of protein-ligand complexes at an atomic level.

Carbonic Anhydrase II (CA-II) Complex: For the morpholine-thiazole inhibitors of CA-II, molecular docking studies placed the ligands within the enzyme's binding cavity. The most potent inhibitors were shown to interact with the catalytic zinc ion. MD simulations of the lead compound 24 complexed with CA-II showed that the complex remained stable throughout the simulation, with RMSD values for the protein's Cα atoms ranging from 0.9 to 1.60 Å, confirming a stable binding mode. rsc.org The 3D interaction model shows the morpholine ring's oxygen atom forming hydrogen bonds with key amino acids, anchoring the ligand in the active site. rsc.org

Penicillin-Binding Protein 2a (PBP2a) Complex: In a search for antibiotic adjuvants, new morpholine-containing 5-arylideneimidazolones were investigated. Molecular modeling suggested that their mechanism of action involves interaction with an allosteric site on PBP2a, a key protein in methicillin-resistant S. aureus (MRSA). mdpi.com The docking poses revealed that different analogs adopt varied orientations, with the most active compounds forming hydrogen bonds with residues like S462. mdpi.com

Cancer-Related Protein Complexes: Docking studies have been performed on various morpholine derivatives targeting cancer-related proteins. For instance, new 1,3,5-triazine (B166579) Schiff bases containing a morpholine moiety were docked into the active sites of proteins like EGFR. The results showed that the morpholine ring often forms crucial hydrogen bonds or hydrophobic interactions that stabilize the protein-ligand complex. mdpi.com Similarly, docking of morpholinylchalcone derivatives into anticancer targets supported the results from in vitro activity assays. mdpi.com

Receptor Ligand Interaction Research at the Molecular Level

Development of Chemical Libraries Based on the Morpholine Acetate Core

The this compound scaffold is an ideal starting point for the assembly of chemical libraries used in drug discovery and chemical biology. capes.gov.bracs.org The generation of such libraries, often through Diversity-Oriented Synthesis (DOS), allows for the systematic exploration of chemical space to identify novel bioactive compounds. frontiersin.orgnih.gov

The strategy of DOS focuses on creating collections of structurally diverse small molecules from a common starting point or set of building blocks. nih.govresearchgate.net Amino acids and sugar derivatives are powerful building blocks in this approach due to their inherent stereochemistry and functionality, which can be used to produce sp³-rich morpholine scaffolds. frontiersin.orgnih.gov These efforts have led to the creation of in-house libraries containing hundreds of morpholine peptidomimetics, which are valuable for screening against challenging targets like protein-protein interactions. frontiersin.orgnih.gov

A specific example is the synthesis of a conformationally well-defined sp³-rich scaffold incorporating two morpholine rings within a spiroacetal framework. acs.orgchemrxiv.org This multi-step synthesis is scalable and allows for the sequential functionalization of the two amine groups, providing access to a diverse library of compounds that occupy a similar chemical space to approved drugs but are structurally distinct. acs.orgchemrxiv.org Such libraries are attractive as they may act on novel biological targets. acs.orgchemrxiv.org

By systematically varying the regiochemistry and stereochemistry of substitutions on the morpholine ring, researchers have produced diverse collections of morpholine acetic acid esters. capes.gov.br These systematically generated C-substituted morpholines can be used directly in fragment-based screening or incorporated as building blocks in further library synthesis, demonstrating the modularity and utility of the morpholine acetate core in modern medicinal chemistry. capes.gov.br

Mechanistic Investigations of S Morpholin 3 Yl Acetic Acid Interactions at the Molecular Level

Kinetic Studies of Enzyme-Substrate and Enzyme-Inhibitor Interactions

In a broader context, kinetic studies of enzyme inhibition are fundamental to understanding the mechanism of action of a compound. These studies typically determine key parameters such as the inhibition constant (Ki), which quantifies the affinity of the inhibitor for the enzyme. The mode of inhibition—be it competitive, non-competitive, or uncompetitive—is also elucidated through kinetic analyses, often visualized using Lineweaver-Burk plots. For example, a study on a morpholine-derived thiazole (B1198619) inhibitor of bovine carbonic anhydrase II revealed a competitive inhibition mechanism with a Ki value of 9.64 ± 0.07 μM. This type of inhibition indicates that the inhibitor binds to the active site of the enzyme, competing with the natural substrate.

Although direct kinetic parameters for (S)-Morpholin-3-yl-acetic acid are not published, its structural features suggest it could participate in similar inhibitory mechanisms. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the morpholine (B109124) ring provides a specific three-dimensional structure that can fit into enzyme active sites.

Table 1: Representative Kinetic Data for a Morpholine-Containing Enzyme Inhibitor

| Compound | Target Enzyme | Inhibition Constant (K |

Mode of Inhibition |

|---|

This table presents data for a derivative to illustrate the type of kinetic information available for this class of compounds.

Biophysical Characterization of Molecular Binding Events

Biophysical techniques are essential for characterizing the direct physical interactions between a ligand and its target protein. Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity (dissociation constant, Kd), stoichiometry, and the thermodynamics of the interaction.

While no specific biophysical data for this compound has been reported, the general approach involves immobilizing the target protein on a sensor surface and flowing the ligand over it to measure binding. For example, SPR can be used to determine the on-rate (ka) and off-rate (kd) of binding, from which the Kd can be calculated. Such studies have been performed on various morpholine-containing molecules to confirm their interaction with biological targets.

The morpholine ring is recognized for its favorable pharmacokinetic properties, and its inclusion in drug candidates often aims to improve solubility and bioavailability. Biophysical characterization would be a critical step in validating the intended molecular interactions of any drug candidate derived from this compound.

Spectroscopic Analysis of Ligand-Target Recognition

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the precise details of ligand-target recognition at an atomic level.

NMR Spectroscopy: NMR can provide information on the chemical environment of atoms in both the ligand and the protein upon binding. Chemical shift perturbation studies, for instance, can identify the specific amino acid residues in a protein that are involved in the interaction with a ligand. While NMR data for a complex of this compound with a target protein is not available, 1H and 13C NMR data for various morpholine derivatives have been published, confirming their chemical structures.

X-ray Crystallography: This technique can provide a three-dimensional structure of a ligand bound to its target enzyme, revealing the precise orientation and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts. For example, the X-ray crystal structure of a complex between a morpholine-containing inhibitor and an enzyme would show how the morpholine ring and the acetic acid side chain fit into the binding pocket. While no such structure exists for this compound itself, a related morpholine derivative's interaction with bovine carbonic anhydrase II showed hydrogen bonding between the oxygen atom of the morpholine ring and amino acid residues in the active site.

Table 2: Spectroscopic Techniques for Studying Ligand-Target Interactions

| Technique | Information Provided |

|---|---|

| NMR Spectroscopy | Identifies binding site on the protein, conformational changes, and binding affinity. |

| X-ray Crystallography | Provides a high-resolution 3D structure of the ligand-protein complex, showing specific atomic interactions. |

Elucidation of Molecular Recognition Motifs

The molecular recognition of this compound by a biological target would be driven by a combination of non-covalent interactions. The key functional groups of the molecule—the morpholine ring and the carboxylic acid—are expected to play crucial roles in this process.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The oxygen and nitrogen atoms of the morpholine ring can also act as hydrogen bond acceptors. These interactions are directional and play a significant role in the specificity of binding. For instance, the oxygen of a morpholine ring in a related inhibitor was found to form a hydrogen bond with the amino acid Trp5 in the active site of carbonic anhydrase II.

Electrostatic Interactions: The carboxylic acid is typically ionized at physiological pH, carrying a negative charge. This can lead to favorable electrostatic interactions with positively charged residues (e.g., arginine, lysine) in the binding pocket of a target protein.

Hydrophobic Interactions: While the molecule has polar features, the hydrocarbon backbone of the morpholine ring can engage in hydrophobic interactions with nonpolar residues in the enzyme's active site.

The chirality of this compound is also a critical factor in molecular recognition. The specific (S)-configuration dictates the three-dimensional arrangement of the substituents around the chiral center, which in turn determines how the molecule fits into a chiral binding site of a protein. It is common for one enantiomer of a chiral drug to be significantly more active than the other, as was noted for a derivative of this compound where the (R)-enantiomer was more potent as a thrombin inhibitor than the (S)-enantiomer.

Advanced Chemical Modifications and Derivatization Strategies of S Morpholin 3 Yl Acetic Acid

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a wide array of functional analogues such as esters and amides. These transformations are fundamental in medicinal chemistry for altering properties like solubility, stability, and bioavailability. acs.org

Amide Bond Formation: The conversion of the carboxylic acid to an amide is one of the most common transformations in pharmaceutical chemistry. acs.orgluxembourg-bio.com This reaction involves coupling the carboxylic acid of (S)-Morpholin-3-yl-acetic acid with a primary or secondary amine. The process requires an activating agent to convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com A variety of coupling reagents have been developed for this purpose, each with specific applications and conditions. nih.govgrowingscience.com For instance, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used to facilitate efficient amide bond formation under mild conditions. nih.gov The choice of reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions, especially with electron-deficient or sterically hindered amines. nih.govgrowingscience.com

| Coupling Reagent/System | Typical Amine Partner | Reaction Conditions | Key Features |

|---|---|---|---|

| EDC / HOBt / DMAP | Electron-deficient anilines | CH3CN, 23°C, 18h | Effective for unreactive amines; catalytic HOBt enhances efficiency. nih.gov |

| HATU / DIPEA | Various primary/secondary amines | DMF, 23°C, 5h | Forms an active ester, facilitating reaction with weak nucleophiles. growingscience.com |

| DCC / DMAP | Alcohols, Amines | CH2Cl2, RT | A classic carbodiimide (B86325) reagent; byproduct (DCU) is often insoluble, simplifying purification. luxembourg-bio.com |

| B(OCH2CF3)3 | Aliphatic and aromatic amines | Toluene, 80°C, 5h | Borate-based reagent that allows for direct amidation without pre-activation. acs.org |

Esterification: The carboxylic acid can also be converted into an ester. This is often achieved through acid-catalyzed esterification (Fischer esterification) with an alcohol, such as methanol (B129727) or ethanol, to yield the corresponding methyl or ethyl ester. These ester derivatives, like this compound ethyl ester, are valuable intermediates in further synthetic transformations. scbt.comchemimpex.com Esterification is a key strategy for masking the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. mdpi.com

Substituent Effects on the Morpholine (B109124) Ring System

The secondary amine within the morpholine ring provides another critical handle for chemical modification, primarily through N-alkylation and N-arylation reactions. biosynce.com Introducing substituents at this position can profoundly influence the molecule's biological activity, selectivity, and pharmacokinetic properties by altering its size, shape, and electronic distribution. sci-hub.see3s-conferences.org

N-Alkylation and N-Arylation: The nitrogen atom of the morpholine ring can act as a nucleophile, reacting with electrophiles like alkyl halides or benzyl (B1604629) alcohols to form N-alkylated derivatives. biosynce.comresearchgate.net More complex aryl groups can be introduced via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the amine with aryl halides or pseudo-halides. researchgate.netresearchgate.net These reactions have been optimized to work with a variety of catalysts and conditions, allowing for the synthesis of a diverse library of N-substituted morpholines. researchgate.netd-nb.info

The nature of the substituent on the morpholine nitrogen has a significant impact on the molecule's interaction with biological targets. sci-hub.setandfonline.com Structure-activity relationship (SAR) studies have shown that these modifications can enhance binding affinity, improve selectivity for specific receptors or enzymes, and modulate physicochemical properties like blood-brain barrier permeability. acs.orge3s-conferences.orgtandfonline.com For example, the introduction of specific aryl groups can create new interactions with a receptor's binding pocket, while other substituents might improve metabolic stability. sci-hub.seacs.org

| Modification Type | Substituent Example | Synthetic Method | Observed Effect on Properties |

|---|---|---|---|

| N-Alkylation | Benzyl group | Reaction with benzyl halide | Enhances lipophilicity and can be a key pharmacophoric element. |

| N-Arylation | Substituted phenyl ring | Pd-catalyzed Buchwald-Hartwig amination | Can improve binding affinity and selectivity for specific targets like kinases or receptors. acs.orge3s-conferences.orgresearchgate.net |

| N-Alkylation | Branched alkyl chains | Reductive amination | Can introduce steric bulk, influencing selectivity and metabolic stability. researchgate.netchemrxiv.org |

| N-Arylation | Heteroaryl groups | Cu-catalyzed Ullmann coupling | Introduces H-bond donors/acceptors, potentially enhancing target interaction and solubility. researchgate.net |

Development of Prodrug Strategies in Molecular Design

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.govijpsjournal.com This approach is a powerful tool for overcoming undesirable drug properties such as poor solubility, low permeability, or rapid metabolism. mdpi.comnih.gov Both the carboxylic acid and the morpholine nitrogen of this compound can be modified to create prodrugs.

Esterification of the carboxylic acid is a common prodrug strategy. nih.gov By converting the polar carboxylate into a more lipophilic ester, the molecule's ability to permeate biological membranes can be significantly enhanced. mdpi.com Once absorbed, the ester is cleaved by endogenous esterase enzymes to release the active carboxylic acid.

The morpholine ring itself is a feature in several successful prodrugs. sci-hub.se For instance, mycophenolate mofetil is an immunosuppressive drug where the active component, mycophenolic acid, is attached to a morpholinoethyl promoiety. sci-hub.se This ester linkage is cleaved in vivo to release the active drug. sci-hub.se Another example is phendimetrazine, which acts as a prodrug for phenmetrazine, a morpholine derivative. sci-hub.se These examples highlight how modifications involving the morpholine scaffold can be used to improve the pharmacokinetic profile of a drug. sci-hub.se

| Parent Drug Class | Prodrug Strategy | Promoiety Example | Advantage Gained |

|---|---|---|---|

| Carboxylic acid-containing drugs | Esterification | Morpholinoethyl ester | Improved oral bioavailability and stability (e.g., Mycophenolate mofetil). sci-hub.se |

| Antifungal agents | Acyloxyalkyl ester | Acyloxyalkyl triazolium salt | Enhanced aqueous solubility (e.g., Isavuconazonium). ijpsjournal.com |

| Prostaglandin analogues | Isopropyl ester | Isopropyl group | Increased lipophilicity and corneal penetration (e.g., Tafluprost). mdpi.com |

| CNS stimulants | N-demethylation and oxidation | N-methylated precursor | Metabolic conversion to the active amine (e.g., Phendimetrazine to Phenmetrazine). sci-hub.se |

Conjugation Chemistry for Bioconjugates

Bioconjugation involves the covalent linking of a small molecule, such as this compound, to a larger biomolecule like a peptide, protein, or nucleic acid. nih.gov This strategy is used to create novel therapeutic agents, diagnostic tools, and research probes. The bifunctional nature of this compound, with its reactive carboxylic acid and secondary amine, makes it an ideal candidate for conjugation chemistry.

The carboxylic acid can be activated, as described for amide bond formation, and then reacted with a free amine group (e.g., the side chain of a lysine (B10760008) residue) on a protein or peptide. nih.gov This forms a stable amide linkage, tethering the morpholine-containing molecule to the biomacromolecule.

Conversely, the secondary amine on the morpholine ring can be used as a nucleophile for conjugation. The morpholine moiety itself is increasingly recognized as a valuable component in bioconjugates, particularly for targeting specific cellular compartments. For example, the morpholine ring is widely used as a lysosome-targeting group in the design of fluorescent probes and other molecular tools. mdpi.com Its ability to become protonated in the acidic environment of the lysosome helps trap the conjugate within this organelle. mdpi.com The conjugation of morpholine derivatives to bioactive molecules or peptides can enhance their stability, solubility, and cellular uptake. nih.gov

| Conjugation Site on Morpholine Derivative | Biomolecule/Carrier | Linkage Type | Application/Purpose |

|---|---|---|---|

| Carboxylic Acid | Peptide/Protein (e.g., Lysine residue) | Amide bond | Creates peptide-drug conjugates with potentially enhanced targeting or stability. nih.gov |

| Morpholine Nitrogen | Fluorescent dye (e.g., Naphthalimide) | Carbamate or other stable bond | Develops fluorescent probes for cellular imaging, such as lysosomal tracking. mdpi.com |

| Carboxylic Acid | α-Amino acids | Amide bond | Synthesizes hybrid molecules with potentially greater biological activity and improved cell permeability. nih.gov |

| Morpholine Ring (as part of a larger structure) | Antibody | Various covalent linkers | Transports target proteins to lysosomes for degradation in targeted protein degradation strategies. mdpi.com |

Computational and Theoretical Studies of S Morpholin 3 Yl Acetic Acid and Its Derivatives

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its macromolecular target. For derivatives of (S)-Morpholin-3-yl-acetic acid, these methods elucidate the specific interactions, orientation, and conformational changes that govern their biological activity. rsc.orgresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. Docking studies on various morpholine-containing compounds have been crucial in rationalizing their activity. For instance, in the development of morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II (CA-II), molecular docking was used to analyze the binding modes of synthesized compounds. rsc.org The docking scores, which estimate the binding affinity, helped identify the most promising candidates for further study. rsc.org One study revealed that a 4-para-nitrophenyl N-ethyl-morpholine derivative was the most potent compound, with its activity attributed to the electron-withdrawing nitro group enhancing hydrophobicity and lipophilicity. rsc.org

Similarly, docking studies on morpholinylchalcones and their subsequent heterocyclic derivatives against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines helped to support the in vitro activity results. mdpi.com In another study, docking of novel quinazolinone derivatives into the ATP binding site of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK) showed results that coincided with their observed biological activity against breast cancer cell lines. ekb.eg The binding cleft of targets like HDM2 is predominantly hydrophobic, and docking studies show that nonspecific Van Der Waals contacts are largely responsible for the interaction between the ligand and the hydrophobic pocket. brieflands.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often employed to assess the stability of the ligand-protein complex over time and to observe the dynamic nature of their interactions. jst.go.jp For morpholine-derived CA-II inhibitors, MD simulations were performed to understand the conformational changes and orientation of the compounds within the enzyme's active site. rsc.orgresearchgate.net These simulations can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, predicted by docking. For example, MD simulations of tacrine (B349632) derivatives, which sometimes incorporate morpholine-like structures, have been used to explore interactions within the active sites of cholinesterases, providing detailed insights into their complex dynamics. nih.gov

Table 1: Representative Molecular Docking and Interaction Data for Morpholine (B109124) Derivatives

| Derivative Class | Target Protein | Top Docking Score (kcal/mol) | Key Interacting Residues | Observed Activity | Reference |

|---|---|---|---|---|---|

| Morpholine-derived thiazole (B1198619) (Compound 24) | Carbonic Anhydrase-II (5LJT) | -6.102 | Interacted with key amino acids in the binding pocket. | Potent inhibition (IC₅₀ = 14.68 µM) | rsc.org |

| Quinazolin-4(3H)-one (Compound 18) | EGFR-Tyrosine Kinase | - | Binding within the ATP binding site. | High anticancer activity (IC₅₀ = 2.48 µg/well) | ekb.eg |

| Morpholinylchalcone (Compound 8) | Not Specified (Anticancer Screen) | - | Computational studies supported biological activity. | Promising activity against A-549 cell line (IC₅₀ = 2.78 µg/mL) | mdpi.com |

| 1,4-Benzodiazepine-2,5-dione (Compound 51/55) | HDM2 (1T4E) | - | Hydrogen bond with VAL93. | Increased inhibitory potency. | brieflands.com |

Quantum Chemical Calculations for Conformational Preferences

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic and structural properties of molecules. researchgate.netrsc.org For this compound and its derivatives, these calculations provide deep insights into conformational preferences, which are critical determinants of their interaction with biological targets.

NBO analysis further provides information about charge distribution, revealing the most electron-rich and electron-poor sites within the molecule. mdpi.com This is crucial for understanding potential sites for hydrogen bonding and other electrostatic interactions. Calculations of the molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) help in identifying the reactive sites of the molecule. mdpi.com For instance, MEP maps can show that the morpholine oxygen atom often has a high negative charge, making it a likely hydrogen bond acceptor. mdpi.com

Table 2: Theoretical Parameters for Conformational Analysis

| Computational Method | Parameter Calculated | Significance for this compound Derivatives | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Conformational Energies | Determines the most stable 3D structure (e.g., chair conformation) and substituent orientation (axial/equatorial). | mdpi.com |

| Natural Bond Orbital (NBO) | Natural Atomic Charges | Reveals charge distribution, identifying potential sites for electrostatic interactions and hydrogen bonding. | mdpi.com |

| DFT/HOMO-LUMO Analysis | Energy Gap (ΔE) | Indicates the chemical reactivity and kinetic stability of the molecule. | mdpi.com |

| DFT/Molecular Electrostatic Potential (MEP) | Electron Density Mapping | Visually identifies electrophilic and nucleophilic sites, predicting regions of interaction with a target. | mdpi.com |

QSAR (Quantitative Structure-Activity Relationship) Modeling focused on in vitro activity and binding affinities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com This approach is invaluable for predicting the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent molecules.

QSAR studies typically involve calculating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for a series of compounds and then using statistical methods to build a regression model against their measured in vitro activity (like IC₅₀ values) or binding affinities (Ki). nih.gov For morpholine-based compounds, QSAR models have been successfully developed for various endpoints.

In a study on morpholine-derived thiazoles as CA-II inhibitors, a GA-MLR (Genetic Algorithm-Multiple Linear Regression) based QSAR analysis was performed. nih.gov The resulting model provided a mechanistic interpretation of how specific molecular descriptors influence biological activity. nih.gov Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been conducted on indole (B1671886) derivatives containing a morpholine moiety. mdpi.com These models generated contour maps that visualize the regions where steric bulk, electrostatic charge, or other properties should be modified to enhance biological activity. mdpi.com

The predictive power of a QSAR model is assessed through rigorous internal and external validation. mdpi.com A validated QSAR model can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. researchgate.net

Table 3: Examples of QSAR Model Validation Statistics for Morpholine-Containing Compounds

| Compound Series | Target/Activity | QSAR Method | Internal Validation (q²) | External Validation (r²_pred) | Reference |

|---|---|---|---|---|---|

| Indole Derivatives | SERT Affinity | CoMFA | 0.625 | 0.967 (r²_ncv) | mdpi.com |

| Indole Derivatives | SERT Affinity | CoMSIA | 0.523 | 0.959 (r²_ncv) | mdpi.com |

| Oxidovanadium(IV) Complexes | Anticancer (Colon) | MOE-based QSAR | - | 0.97 (R²) | mdpi.com |

| Morpholine-derived thiazoles | CA-II Inhibition | GA-MLR | - | - | rsc.orgnih.gov |

Prediction of Reactivity and Stereochemical Outcomes

Computational chemistry can also be used to predict the reactivity of this compound in various chemical reactions and, crucially, to forecast the stereochemical outcome of such transformations. Maintaining the desired (S)-stereochemistry at the C3 position of the morpholine ring is often vital for biological activity.

The prediction of reactivity can be approached using quantum chemical calculations of frontier molecular orbitals (HOMO and LUMO) and MEP maps, which identify the most likely sites for nucleophilic or electrophilic attack. mdpi.com This allows chemists to anticipate potential side reactions and optimize reaction conditions.

More complex computational models can simulate entire reaction pathways to determine activation energies and transition state geometries. This is particularly important for predicting stereochemical outcomes. For example, in reactions involving a chiral center, computational analysis can determine whether a reaction is likely to proceed via an Sₙ2-like mechanism (leading to inversion of stereochemistry) or an Sₙ1-like mechanism (leading to racemization). A study on the C-F activation of an enantioenriched benzyl (B1604629) fluoride (B91410) derivative demonstrated that the stereochemical outcome depended heavily on the nucleophile and reaction conditions. beilstein-journals.org The use of strong nucleophiles resulted in an associative Sₙ2-like mechanism with almost complete inversion of configuration, a result that could be rationalized and predicted using computational models. beilstein-journals.org Such predictive power is invaluable when planning multi-step syntheses of chiral morpholine derivatives, ensuring that the stereochemical integrity of the core scaffold is maintained throughout the synthetic sequence.

Table of Mentioned Compounds

Future Directions and Emerging Research Avenues for S Morpholin 3 Yl Acetic Acid

Development of Novel Synthetic Methodologies for Chiral Morpholine (B109124) Scaffolds

The synthesis of morpholines, particularly those with defined stereochemistry, is a subject of intense study due to their pharmacological importance. nih.govdntb.gov.ua While numerous methods exist, the development of more efficient, stereoselective, and versatile synthetic strategies is a continuous goal for chemists. Emerging research focuses on catalytic asymmetric methods that can furnish chiral morpholines with high enantioselectivity. rsc.org

One promising approach is the use of organocatalysis. For example, a catalytic asymmetric halocyclization protocol has been developed to produce morpholines containing a quaternary stereocenter. rsc.org This method, utilizing a cinchona alkaloid-derived catalyst, allows for the synthesis of various chlorinated 2,2-disubstituted morpholines from simple alkenol substrates in excellent yields and enantioselectivities under mild conditions. rsc.org Another innovative area involves photocatalysis, where the use of dual Ni-photoredox strategies enables the asymmetric synthesis of complex heterocyclic structures under mild conditions. cardiff.ac.uk These advanced methods represent a significant step forward from traditional synthetic routes, offering access to novel and diverse libraries of chiral morpholine-containing compounds for drug discovery projects. nih.gov

Reviews of synthetic strategies highlight a continuous evolution, with new methods for both ring formation and functionalization being reported. nih.govresearchgate.net These advancements are critical for producing the morpholine building blocks necessary for creating artificial oligomers and peptide foldamers. researchgate.net

| Synthetic Strategy | Description | Key Advantages | Reference |

| Organocatalytic Enantioselective Halocyclization | Uses a chiral organocatalyst (e.g., derived from cinchona alkaloids) to induce stereoselectivity in the cyclization of alkenols, forming chiral chlorinated morpholines. | High enantioselectivity, mild reaction conditions, access to quaternary stereocenters. | rsc.org |

| Dual Nickel-Photoredox Catalysis | A dual catalytic system that combines nickel catalysis with a photoredox catalyst to enable asymmetric C-N bond formation for synthesizing N-benzylic heterocyles. | Mild reaction conditions, generation of radical intermediates, potential for novel bond formations. | cardiff.ac.uk |

| DNA-based Asymmetric Catalysis | Employs DNA as a chiral scaffold to guide enantioselective transformations, including those involving morpholine as a substrate. | High enantioselectivity, water-compatible, potential for broad reaction scope. | mdpi.com |

Expanding the Scope of its Application in Chemical Probe Development

Chemical probes are essential small-molecule tools for studying protein function and validating drug targets in a cellular context. The morpholine scaffold, a component of (S)-Morpholin-3-yl-acetic acid, is increasingly recognized for its utility in the design of potent and selective chemical probes. Its favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, make it a valuable component in probe development. acs.org

| Target | Probe Scaffold/Compound | Significance of Morpholine Moiety | Research Outcome | Reference |

| PIKfyve (Phosphatidylinositol-3-phosphate 5-kinase) | Apilimod and its analogues | Contributes to potency, selectivity, and favorable pharmacokinetic properties. | Development of a second-generation in vivo chemical probe with subnanomolar cellular potency and a long half-life. | researchgate.netacs.org |

| PARK7 (Parkinson Disease Protein 7) | Cyanimide-based covalent inhibitors | Used as a component in building blocks for inhibitor synthesis, contributing to the overall structure. | Delivery of potent and selective PARK7 probes for high-throughput screening and assessment in cell lysates. | semanticscholar.org |

Integration with Advanced Mechanistic Characterization Techniques

A deep understanding of a molecule's structure, conformation, and interactions is fundamental to its application in drug discovery. Future research on this compound and its derivatives will increasingly rely on the integration of advanced analytical and computational techniques to provide detailed mechanistic insights.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H & ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. acs.orgbohrium.com Beyond simple characterization, these methods are used to study reaction mechanisms and conformational dynamics. acs.org For instance, X-ray crystallography provides unambiguous determination of the three-dimensional structure of complex molecules, revealing contiguous stereocenters and the precise spatial arrangement of the morpholine ring and its substituents. mdpi.com

Furthermore, computational methods like Density Functional Theory (DFT) and Hirshfeld surface analysis are being employed to complement experimental data. mdpi.comresearchgate.net These theoretical studies can elucidate the nature of intermolecular interactions that stabilize crystal structures, analyze the reactivity of molecules, and provide insights into reaction pathways, such as the non-concerted mechanism of cycloaddition reactions used to build complex spirooxindole-morpholine hybrids. mdpi.com

| Technique | Type of Information Provided | Example Application | Reference |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation, conformational analysis, monitoring reaction progress. | Characterization of synthesized compounds and providing mechanistic insights into bond cleavage. | acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for molecular formula confirmation. | Used alongside NMR for the characterization of novel synthesized derivatives. | acs.orgresearchgate.net |

| X-Ray Crystallography | Unambiguous 3D molecular structure, stereochemistry, intermolecular interactions in the solid state. | Confirmation of the structure of spirooxindole-rhodanine analogs containing a morpholine moiety, revealing four contiguous stereocenters. | mdpi.com |

| Computational Chemistry (DFT, Hirshfeld Analysis) | Electronic structure, reactivity indices, analysis of intermolecular forces, reaction mechanisms. | Studying the polar nature and mechanism of a [3+2] cycloaddition reaction to form a morpholine-engrafted spiro-system. | mdpi.com |

Synergies with High-Throughput Screening Methodologies in Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify new hit molecules. acs.org The this compound scaffold is well-suited for integration into HTS campaigns due to its synthetic tractability, which allows for the creation of diverse chemical libraries. nih.gov

The development of HTS-compatible assays is critical for leveraging these libraries. For example, fluorescence polarization (FP) assays have been developed for screening compound libraries against specific targets like PARK7. semanticscholar.org The successful screening of a covalent fragment library of nearly 8,000 molecules demonstrates the feasibility of using such assays to identify inhibitors that can then be optimized. semanticscholar.org The morpholine scaffold can be incorporated into these fragments and subsequent lead compounds.

Moreover, HTS is not limited to activity screening but also extends to identifying optimal solid forms of pharmaceutical compounds, which is crucial for properties like solubility and stability. google.com The amenability of morpholine derivatives to form diverse structures makes them candidates for such high-throughput solid-form screening. The synergy arises from the ability to rapidly synthesize libraries of morpholine-containing compounds and then efficiently screen them using automated, miniaturized assays to accelerate the identification and optimization of new drug candidates. acs.orgnih.gov

| HTS Application Area | Role of Morpholine Scaffold | Enabling Technology/Method | Impact on Discovery Research | Reference |

| Target-Based Screening | Serves as a core or fragment in compound libraries designed for specific biological targets. | Fluorescence Polarization (FP) assays, miniaturized in 1536-well plates. | Rapid identification of hit compounds from large libraries for targets like PARK7. | semanticscholar.org |

| Phenotypic Screening | Incorporated into diverse structures to probe complex biological pathways in cell-based assays. | MTT assays for cytotoxicity screening against various cancer cell lines (e.g., Huh-7, A549). | Evaluation of the biological effects of novel morpholine derivatives in a high-throughput manner. | bohrium.com |

| Solid-Form Screening | The structural properties of morpholine derivatives can be explored to find crystalline or amorphous forms with optimal properties. | Parallel crystallization and analysis methods. | Identification of solid forms with enhanced solubility, stability, and bioavailability. | google.com |

| Enzyme Engineering | Use of chemoselective probes (which can contain morpholine) in HTS to screen enzyme libraries for desired activity. | Functional group assays with optical read-outs in microtiter plates. | Accelerates the development of engineered enzymes by enabling rapid screening of thousands of variants. | acs.org |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (S)-Morpholin-3-yl-acetic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives of morpholine-acetic acid can be synthesized via reductive amination or HATU-mediated coupling, as demonstrated in morpholin-2-one core derivatives . Stereochemical control requires chiral catalysts (e.g., sodium borohydride with chiral auxiliaries) or enantioselective chromatography. Reaction parameters like solvent polarity (MeOH vs. DMF) and temperature (rt vs. reflux) critically affect enantiomeric excess.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for structural confirmation. Single-crystal X-ray diffraction (as in ) resolves stereochemistry unambiguously . Purity is assessed via reverse-phase HPLC with UV detection, using mobile phases like 0.05 M sodium phosphate buffers adjusted for pH .

Q. How do researchers differentiate this compound from its enantiomer or regioisomers?

- Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak® columns) separates enantiomers. Regioisomers are distinguished via 2D NMR (e.g., NOESY for spatial proximity analysis) or IR spectroscopy to identify functional group positioning. Comparative melting points (e.g., 247–251°C for related morpholine derivatives ) and retention times in chromatograms provide additional validation.

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell-line specificity or solvent effects). Meta-analysis of published datasets, coupled with standardized in-vitro protocols (e.g., fixed DMSO concentrations ), improves reproducibility. Open-data practices (as emphasized in ) enable cross-validation of results across labs . Contradictions in regioselectivity may require computational modeling (DFT) to predict reactive sites.

Q. How can researchers optimize the scalability of enantioselective synthesis while maintaining >98% ee?

- Methodological Answer : Continuous-flow systems enhance reproducibility for large-scale synthesis. Asymmetric catalysis using Ru-BINAP complexes or enzyme-mediated reactions (e.g., lipases) improves ee. highlights the use of NaBHCN for selective reductions, which can be adapted under inert atmospheres to prevent racemization . Process analytical technology (PAT) monitors reaction progress in real-time.

Q. What advanced techniques validate the stability of this compound under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) paired with LC-MS track degradation products. Mass balance studies quantify hydrolytic byproducts, particularly at the morpholine ring’s amine group. ’s phosphate buffer systems simulate physiological pH for in-vitro stability testing . Solid-state NMR assesses crystallinity, which correlates with shelf-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.